molecular formula C13H13ClSi B8066679 Silane, (chloromethyl)diphenyl-

Silane, (chloromethyl)diphenyl-

Cat. No.: B8066679
M. Wt: 232.78 g/mol
InChI Key: FEHFUPASEBBYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (chloromethyl)diphenyl- is an organosilicon compound with the chemical formula C13H13ClSi. This compound is characterized by a silicon atom bonded to a chloromethyl group and two phenyl groups. Organosilicon compounds like Silane, (chloromethyl)diphenyl- are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, (chloromethyl)diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with chloromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

Ph2SiH2+ClCH2ClPh2SiCH2Cl+HCl\text{Ph}_2\text{SiH}_2 + \text{ClCH}_2\text{Cl} \rightarrow \text{Ph}_2\text{SiCH}_2\text{Cl} + \text{HCl} Ph2​SiH2​+ClCH2​Cl→Ph2​SiCH2​Cl+HCl

Industrial Production Methods

In industrial settings, the production of Silane, (chloromethyl)diphenyl- often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, (chloromethyl)diphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted silanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, which react with the chloromethyl group under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the silicon atom.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the chloromethyl group.

Major Products Formed

    Substitution: Formation of alkoxysilanes or aminosilanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of methyl-substituted silanes.

Scientific Research Applications

Silane, (chloromethyl)diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, (chloromethyl)diphenyl- involves the reactivity of the chloromethyl group and the silicon atom. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The silicon atom can participate in oxidation and reduction reactions, altering the compound’s chemical properties. These reactions are facilitated by the unique electronic structure of the silicon atom, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Chlorodiphenylsilane: Contains a chlorine atom directly bonded to the silicon, leading to different reactivity patterns.

    Trimethylsilyl Chloride: A smaller organosilicon compound with different steric and electronic properties.

Uniqueness

Silane, (chloromethyl)diphenyl- is unique due to the presence of both a chloromethyl group and two phenyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

chloromethyl(diphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHFUPASEBBYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH](CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.